molecular formula C12H22NNaO3S B12761667 Sodium dicyclohexylsulfamate CAS No. 114723-27-2

Sodium dicyclohexylsulfamate

Cat. No.: B12761667
CAS No.: 114723-27-2
M. Wt: 283.36 g/mol
InChI Key: UXDIHPFDYZHZPL-UHFFFAOYSA-M
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Description

Sodium dicyclohexylsulfamate is a sodium salt derived from dicyclohexylsulfamic acid, where two cyclohexyl groups are esterified to the sulfamate moiety (NHSO₃⁻). This compound is structurally distinct from monosubstituted sulfamates like sodium cyclamate (cyclohexylsulfamate sodium), as it features dual cyclohexyl substituents.

Properties

CAS No.

114723-27-2

Molecular Formula

C12H22NNaO3S

Molecular Weight

283.36 g/mol

IUPAC Name

sodium;N,N-dicyclohexylsulfamate

InChI

InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1

InChI Key

UXDIHPFDYZHZPL-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dicyclohexylsulfamate can be synthesized through the reaction of dicyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction typically involves the following steps:

  • Dissolving dicyclohexylamine in an appropriate solvent.
  • Adding sulfamic acid to the solution.
  • Introducing sodium hydroxide to neutralize the mixture and form the sodium salt.
  • Isolating the product through crystallization or other purification methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium dicyclohexylsulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfamates.

Scientific Research Applications

Sodium dicyclohexylsulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium dicyclohexylsulfamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The sulfamate group can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby exerting its effects.

Comparison with Similar Compounds

Sodium Cyclamate (Cyclohexylsulfamate Sodium)

  • Chemical Structure: Monosodium salt of cyclohexylsulfamic acid (C₆H₁₁NHSO₃Na).
  • CAS No.: 139-05-9 .
  • Applications: Primarily used as an artificial sweetener.
  • Key Differences : Unlike sodium dicyclohexylsulfamate, sodium cyclamate has only one cyclohexyl group, altering its solubility and metabolic pathways.

Dihexyl Sodium Sulfosuccinate

  • Chemical Structure : Sodium salt of sulfosuccinic acid esterified with two hexyl groups (C₁₆H₂₉NaO₇S).
  • CAS No.: Not explicitly listed in evidence but referenced under product codes (e.g., 1.13861) .
  • Molecular Weight : 388.45 g/mol .
  • Applications : Widely used as an anionic surfactant in pharmaceuticals, detergents, and emulsifiers. Its dual hydrophobic chains enhance micelle formation .
  • Key Differences : A sulfosuccinate ester (vs. sulfamate), offering superior surfactant properties compared to this compound.

Sodium 2-Ethylhexyl Sulfate

  • Chemical Structure : Sodium salt of 2-ethylhexyl sulfate (C₈H₁₇NaO₄S).
  • CAS No.: 2207-98-9 .
  • Applications : Surfactant in personal care products and industrial cleaners.
  • Key Differences : Contains a sulfate group (SO₄²⁻) instead of sulfamate, resulting in higher water solubility and different reactivity .

Sodium Cumenesulfonate

  • Chemical Structure : Sodium salt of cumenesulfonic acid (C₉H₁₁SO₃Na).
  • Applications : Used as a hydrotrope in liquid detergents and agrochemicals.
  • Key Differences : A sulfonate (SO₃⁻) derivative with a cumene aromatic group, offering distinct solubility and stability profiles .

Comparative Analysis Table

Compound Chemical Class CAS No. Molecular Formula Key Applications Safety/Regulatory Notes
This compound Sulfamate Not listed (C₆H₁₁)₂NHSO₃Na Industrial/Pharmaceutical Limited data; structural analog to surfactants
Sodium Cyclamate Sulfamate 139-05-9 C₆H₁₁NHSO₃Na Artificial sweetener Restricted use due to health concerns
Dihexyl Sodium Sulfosuccinate Sulfosuccinate N/A C₁₆H₂₉NaO₇S Surfactant, emulsifier Low toxicity; widely regulated
Sodium 2-Ethylhexyl Sulfate Sulfate 2207-98-9 C₈H₁₇NaO₄S Personal care products Moderate irritation risk
Sodium Cumenesulfonate Sulfonate Not listed C₉H₁₁SO₃Na Detergent hydrotrope Stable under acidic conditions

Research Findings and Data Gaps

  • Structural Impact on Function : Sulfamates like this compound exhibit lower surfactant efficiency compared to sulfosuccinates due to reduced hydrophobicity and ionic character .
  • Safety Profiles : Sodium cyclamate’s regulatory restrictions highlight the importance of substituent effects on toxicity, suggesting sodium dicycloclohexylsulfamate may require rigorous toxicological evaluation .
  • Industrial Relevance : Sulfosuccinates dominate surfactant markets due to their versatility, while sulfamates remain niche, underscoring the need for further application-specific studies on this compound .

Q & A

Q. What validation criteria are critical for ensuring reproducibility in this compound bioactivity assays?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Include specificity (no interference from cell culture media), accuracy (spiked recovery 90–110%), and precision (inter-day CV < 15%). Use positive/negative controls (e.g., sodium dodecyl sulfate ) to benchmark activity .

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